BenchChemオンラインストアへようこそ!

RG7112

MDM2-p53 protein-protein interaction cell-free binding assay HTRF

RG7112 (RO5045337) is a clinically benchmarked, first-in-class MDM2 inhibitor validated in Phase I trials for hematologic malignancies. Key differentiation includes: 1) Clinically defined PK/PD with food-effect and formulation data; 2) NCI PPTP xenograft response dataset (26 solid tumor and ALL models); 3) High-resolution 1.7 Å co-crystal structure (PDB: 4IPF) for precise binding-mode analysis; 4) Quantitatively distinct affinity (KD 10.7 nM) ensuring target engagement. This compound uniquely supports preclinical-to-translational studies with a comprehensive clinical dataset absent from analogs.

Molecular Formula C38H48Cl2N4O4S
Molecular Weight 727.8 g/mol
CAS No. 939981-39-2
Cat. No. B612075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRG7112
CAS939981-39-2
SynonymsR7112 RG7112 RG 7112;  RG7112;  RO5045337;  RO 5045337;  RO5045337
Molecular FormulaC38H48Cl2N4O4S
Molecular Weight727.8 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CCCS(=O)(=O)C)(C)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl
InChIInChI=1S/C38H48Cl2N4O4S/c1-8-48-33-26-29(36(2,3)4)14-19-32(33)34-41-37(5,27-10-15-30(39)16-11-27)38(6,28-12-17-31(40)18-13-28)44(34)35(45)43-23-21-42(22-24-43)20-9-25-49(7,46)47/h10-19,26H,8-9,20-25H2,1-7H3/t37-,38+/m0/s1
InChIKeyQBGKPEROWUKSBK-QPPIDDCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RG7112 (RO5045337) – Procurement-Grade Overview of the First Clinical MDM2 Antagonist


RG7112 (CAS 939981-39-2, also known as RO5045337) is an orally bioavailable small-molecule inhibitor of the p53-MDM2 protein-protein interaction [1]. It belongs to the nutlin class of MDM2 antagonists and was the first selective MDM2 inhibitor to enter human clinical trials, with Phase I studies conducted in both hematologic malignancies and advanced solid tumors [2]. RG7112 binds MDM2 with a dissociation constant (KD) of 10.7 nM and blocks the p53-MDM2 interaction with an HTRF IC50 of 18 nM in cell-free assays [3]. The compound demonstrates selective cytotoxic activity against p53 wild-type cancer cells relative to p53 mutant cell lines, with median IC50 values of approximately 0.4 µM versus >10 µM, respectively, in the Pediatric Preclinical Testing Program panel [4]. RG7112 has a molecular weight of 726.28 g/mol and the molecular formula C38H48Cl2N4O4S [5].

Why Procurement Cannot Default to Nutlin-3a, Idasanutlin, or Other In-Class MDM2 Antagonists


MDM2 inhibitors are not interchangeable despite sharing a common mechanism of action. RG7112 is structurally optimized from the nutlin scaffold and demonstrates quantitatively distinct binding affinity, cellular potency, and p53 wild-type selectivity compared to its progenitor Nutlin-3a [1]. The second-generation clinical candidate Idasanutlin (RG7388) exhibits different IC50 values, cellular selectivity ratios, and oral bioavailability characteristics that differentiate it from RG7112 [2]. Furthermore, the extensive clinical pharmacology dataset available for RG7112—including food-effect studies, formulation optimization, and dose-schedule comparisons—represents a depth of characterization that is absent for many research-use analogs [3]. Substituting a structurally similar compound without accounting for these quantitative differences in potency, selectivity, and PK/PD behavior can compromise experimental reproducibility, confound cross-study comparisons, and lead to misinterpretation of p53 pathway activation data.

Quantitative Differentiation Evidence: RG7112 Performance Data Against Defined Comparators


Binding Affinity and Biochemical Potency: RG7112 vs. Nutlin-3a in Cell-Free MDM2 Assays

RG7112 demonstrates superior binding affinity to MDM2 compared to its progenitor compound Nutlin-3a. In cell-free HTRF assays, RG7112 inhibits the p53-MDM2 interaction with an IC50 of 18 nM [1], whereas Nutlin-3a exhibits an IC50 of 90 nM under comparable assay conditions [2]. The KD of RG7112 for MDM2 measured by surface plasmon resonance is 10.7 nM . This represents a 5-fold improvement in biochemical potency relative to Nutlin-3a. A crystal structure of the RG7112-MDM2 complex (PDB: 4IPF, resolution 1.7 Å) confirms that the compound binds in the p53 pocket of MDM2, mimicking the interactions of critical p53 amino acid residues [3].

MDM2-p53 protein-protein interaction cell-free binding assay HTRF surface plasmon resonance

Cellular Potency Comparison: RG7112 vs. Nutlin-3a in p53 Wild-Type Cancer Cell Lines

In direct comparative studies across multiple cancer cell lines expressing wild-type p53, RG7112 reduces cell viability more effectively than Nutlin-3a. In HT-1080, SW684, 93T449, and SW872 cell lines, RG7112 treatment reduced cell viability to a greater extent than Nutlin-3a [1]. Across a panel of 15 p53 wild-type cancer cell lines, RG7112 exhibits IC50 values ranging from 0.18 µM to 2.2 µM, with a median IC50 of approximately 0.4 µM . RG7112 shows 3-fold greater potency in cell growth inhibition compared to Nutlin-3a [2]. The compound demonstrates a 14-fold selectivity for p53 wild-type over p53 mutant cell lines, with p53 mutant cell line IC50 values ranging from 5.7 µM to 20.3 µM [3].

cancer cell viability p53 wild-type antiproliferative activity cell-based assay

First-in-Class Clinical Status: RG7112 as the Foundational MDM2 Inhibitor with Extensive Human PK/PD Data

RG7112 is the first MDM2 antagonist to enter clinical testing, providing a comprehensive human PK/PD dataset that serves as a benchmark for the entire class [1]. In a Phase I clinical pharmacology study in patients with advanced solid tumors, a high-fat/high-energy meal and a new amorphous formulation each enhanced the overall bioavailability of RG7112 by slightly over twofold relative to fasting conditions with the crystalline formulation [2]. Plasma concentrations of RG7112 peaked approximately 4 hours post-dose at steady-state, with a mean terminal elimination half-life of approximately 1.5 days [3]. Pharmacodynamic analysis demonstrated that serum MIC-1 (macrophage inhibitory cytokine-1), a biomarker of p53 activation, was elevated from baseline at RG7112 doses >320 mg/m² and plasma concentrations >1 µg/mL, with a correlation coefficient (R) of 0.60 in leukemia patients and 0.80 in solid tumor patients [3]. In contrast, second-generation inhibitors like Idasanutlin (RG7388) and SAR405838 (MI-773) have comparatively limited published human clinical pharmacology data [4].

clinical pharmacology oral bioavailability pharmacokinetics pharmacodynamics Phase I clinical trial

In Vivo Tumor Growth Inhibition: RG7112 vs. Idasanutlin in Xenograft Efficacy Models

RG7112 induces tumor growth inhibition meeting criteria for intermediate activity (EFS T/C > 2) in 10 of 26 (38%) solid tumor xenografts in the Pediatric Preclinical Testing Program panel, with objective responses including complete and partial regressions in medulloblastoma, alveolar rhabdomyosarcoma, Wilms tumor, rhabdoid tumor, and Ewing sarcoma xenografts [1]. In the ALL xenograft panel, RG7112 produced 1 partial response, 5 complete responses, and 1 maintained complete response [1]. In infant MLL-rearranged ALL xenografts, RG7112 as a single agent induced significant tumor regressions with associated p53 upregulation and apoptosis [2]. For comparison, Idasanutlin (RG7388) at lower doses and exposures achieved significant in vivo efficacy in SJSA-1 osteosarcoma xenografts, reportedly with 80% oral bioavailability [3]. However, the breadth of xenograft histotype response data published for RG7112 across 26 distinct solid tumor models and multiple ALL models exceeds that available for Idasanutlin in the public domain [4].

xenograft model tumor regression in vivo efficacy osteosarcoma ALL

RG7112 Procurement-Driven Application Scenarios: Where This Compound Delivers Verifiable Scientific Value


Translational Oncology Research Requiring Clinically Validated p53 Pathway Activation

For research programs developing MDM2-targeted therapies or investigating p53 reactivation strategies, RG7112 provides a clinically benchmarked tool compound. With comprehensive Phase I PK/PD data demonstrating exposure-dependent MIC-1 elevation (R = 0.60-0.80 correlation with plasma concentration) and defined dose-exposure relationships [1], RG7112 enables researchers to correlate in vitro and in vivo findings with human clinical parameters. This is particularly valuable for programs transitioning from preclinical to translational development stages. The availability of clinical pharmacology data including food-effect studies (twofold bioavailability enhancement with high-fat meal) and formulation optimization data [2] provides a reference framework for pharmacokinetic modeling that is unavailable for Nutlin-3a and less extensively characterized for Idasanutlin.

Pediatric Oncology Preclinical Studies Leveraging Validated Xenograft Response Data

RG7112 has been extensively profiled through the NCI Pediatric Preclinical Testing Program (PPTP), yielding response data across 26 solid tumor xenografts and multiple ALL xenografts [3]. This dataset includes objective responses in medulloblastoma, alveolar rhabdomyosarcoma, Wilms tumor, rhabdoid tumor, Ewing sarcoma, and MLL-rearranged ALL models [4]. Researchers studying pediatric malignancies can leverage this validated in vivo dataset to design comparative efficacy studies, select appropriate dosing regimens, and establish benchmarks for evaluating novel MDM2 inhibitors or combination therapies. The documented 38% intermediate activity rate (EFS T/C > 2) across solid tumor models [3] provides a quantitative reference for assessing relative efficacy.

Structure-Activity Relationship (SAR) Studies Utilizing a Structurally Characterized MDM2 Binder

The availability of a high-resolution (1.7 Å) crystal structure of the RG7112-MDM2 complex (PDB: 4IPF) [5] makes RG7112 an ideal reference compound for structure-based drug design and SAR studies. The crystal structure reveals the precise binding mode within the p53 pocket of MDM2, with RG7112 mimicking critical p53 amino acid residue interactions [5]. This structural information supports computational modeling, fragment-based screening, and rational design of next-generation MDM2 inhibitors. Researchers conducting competitive binding assays or validating novel MDM2 ligands can use RG7112 as a structurally characterized positive control with well-defined binding parameters (KD = 10.7 nM, HTRF IC50 = 18 nM) [6].

Hematologic Malignancy Research Leveraging Clinical Response Benchmarking in Leukemia

RG7112 demonstrated clinical activity in relapsed/refractory AML and CLL/sCLL in Phase I trials, with MDM2 inhibition resulting in p53 stabilization and transcriptional activation of p53 target genes [1]. The compound's activity in leukemia is supported by preclinical data showing consistent high-level activity against ALL xenografts, including complete and maintained complete responses in the PPTP ALL panel [3]. For research programs focused on hematologic malignancies—particularly AML, ALL, and CLL—RG7112 offers a compound with both preclinical xenograft response data and human clinical response data, enabling direct correlation between in vitro cellular potency (median IC50 ~0.4 µM in p53 WT cells [4]), in vivo tumor regression, and clinical outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for RG7112

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.